molecular formula C10H11ClO2S B091375 2-(4-chlorophenyl)sulfanyl-2-methylpropanoic acid CAS No. 17413-74-0

2-(4-chlorophenyl)sulfanyl-2-methylpropanoic acid

Cat. No.: B091375
CAS No.: 17413-74-0
M. Wt: 230.71 g/mol
InChI Key: GUOJPBXXOMDAGO-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)sulfanyl-2-methylpropanoic acid is an organic compound with the molecular formula C10H11ClO2S. It is a white crystalline solid that is not easily soluble in water but can dissolve in organic solvents such as alcohols and ethers . This compound is an important intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)sulfanyl-2-methylpropanoic acid typically involves the reaction of 4-chlorothiophenol with 2-bromo-2-methylpropionic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of 4-chlorothiophenol attacks the bromine atom of 2-bromo-2-methylpropionic acid, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)sulfanyl-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chlorophenyl)sulfanyl-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)sulfanyl-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)thio]acetic acid
  • 2-[(4-Chlorophenyl)thio]propionic acid
  • 2-[(4-Chlorophenyl)thio]butyric acid

Uniqueness

2-(4-chlorophenyl)sulfanyl-2-methylpropanoic acid is unique due to its specific structural features, such as the presence of a methyl group at the alpha position, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOJPBXXOMDAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)SC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169768
Record name Isobutyric acid, alpha-(p-chlorophenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17413-74-0
Record name 2-[(4-Chlorophenyl)thio]-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17413-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyric acid, alpha-(p-chlorophenylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobutyric acid, alpha-(p-chlorophenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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